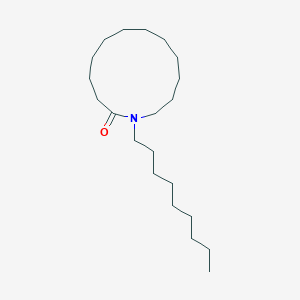

1-Nonyl-1-azacyclotridecan-2-one

Beschreibung

1-Nonyl-1-azacyclotridecan-2-one is a nitrogen-containing macrocyclic compound derived from azacyclotridecan-2-one (laurolactam), a 13-membered lactam with the molecular formula C₁₂H₂₃NO and a molecular weight of 197.32 g/mol . The addition of a nonyl (C₉H₁₉) substituent at the nitrogen atom modifies its physicochemical and biological properties.

Eigenschaften

CAS-Nummer |

58331-35-4 |

|---|---|

Molekularformel |

C21H41NO |

Molekulargewicht |

323.6 g/mol |

IUPAC-Name |

1-nonyl-azacyclotridecan-2-one |

InChI |

InChI=1S/C21H41NO/c1-2-3-4-5-10-13-16-19-22-20-17-14-11-8-6-7-9-12-15-18-21(22)23/h2-20H2,1H3 |

InChI-Schlüssel |

WTCXHBYLBRORRC-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCCCCN1CCCCCCCCCCCC1=O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1-Nonyl-1-azacyclotridecan-2-one is synthesized from cyclododecatriene, which is hydrogenated to form cyclododecane. The cyclododecane is then oxidized with air or oxygen in the presence of boric acid and transition metal salts, such as cobalt (II) acetate, to obtain a mixture of cyclododecanol and cyclododecanone. This mixture is dehydrogenated to cyclododecanone, which is then reacted with hydroxylamine to form cyclododecanone oxime. The oxime undergoes a Beckmann rearrangement in the presence of a strong acid to yield 1-Nonyl-1-azacyclotridecan-2-one .

Industrial Production Methods

An alternative industrial process involves the photonitrosation of cyclododecane with nitrosyl chloride in the presence of anhydrous hydrogen chloride. The resulting cyclododecanone oxime is extracted with concentrated sulfuric acid and rearranged to 1-Nonyl-1-azacyclotridecan-2-one by heating to 160°C. This method achieves an overall yield of up to 93% .

Analyse Chemischer Reaktionen

Types of Reactions

1-Nonyl-1-azacyclotridecan-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Conditions vary depending on the substituent, but often involve catalysts and specific solvents.

Major Products

Oxidation: Produces oxides and hydroxyl derivatives.

Reduction: Yields amines and other reduced forms.

Substitution: Results in various substituted lactams and derivatives.

Wissenschaftliche Forschungsanwendungen

1-Nonyl-1-azacyclotridecan-2-one has diverse applications in scientific research:

Chemistry: Used as a monomer in the synthesis of nylon-12 and other polyamides.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceuticals.

Industry: Widely used in the production of engineering plastics, automotive parts, and electronic devices.

Wirkmechanismus

The mechanism of action of 1-Nonyl-1-azacyclotridecan-2-one involves its interaction with molecular targets and pathways. As a lactam, it can form hydrogen bonds and interact with various enzymes and receptors. The compound’s cyclic structure allows it to fit into specific binding sites, influencing biological processes and chemical reactions .

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Properties

The table below summarizes key differences between 1-Nonyl-1-azacyclotridecan-2-one and related compounds:

Key Findings

Ring Size and Reactivity: The 13-membered lactam core of 1-Nonyl-1-azacyclotridecan-2-one ensures low ring strain, resulting in moderate reactivity compared to smaller rings like aziridin-2-one (3-membered) or diazetidin-2-one (4-membered), which exhibit high reactivity due to strain . The spiro compound (3-Phenyl-7-oxa-2-azaspiro[3.5]nonan-1-one) demonstrates unique conformational rigidity, enhancing its suitability for targeting sterically constrained biological sites .

Substituent Effects: The nonyl chain in 1-Nonyl-1-azacyclotridecan-2-one significantly increases lipophilicity (predicted logP > 5), reducing water solubility but improving membrane permeability. This contrasts with the parent laurolactam, which has moderate solubility and is used in polymer synthesis . Azetidin-2-one derivatives (4-membered lactams) balance moderate lipophilicity and reactivity, making them promising for antimicrobial applications .

Applications: Laurolactam (azacyclotridecan-2-one) is industrially significant in nylon-12 production due to its thermal stability . Aziridin-2-one derivatives serve as reactive intermediates in organic synthesis, leveraging their strained rings for ring-opening reactions .

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.